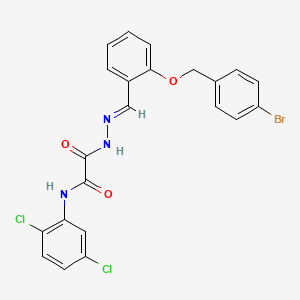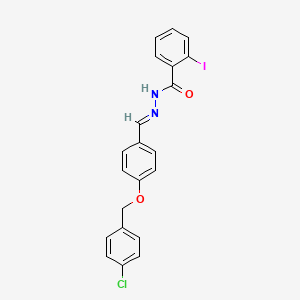
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate est un composé organique complexe reconnu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de cycles aromatiques, de groupes éthoxy et méthoxy, qui contribuent à son comportement chimique distinct et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Une voie de synthèse courante comprend:
Formation de l'intermédiaire hydrazone: La première étape implique la réaction de l'acide 1-naphtylacétique avec l'hydrate d'hydrazine pour former l'hydrazone correspondante.
Réaction d'acylation: L'hydrazone est ensuite acylée en utilisant le 2-éthoxy-4-formylphényl 4-méthoxybenzoate en conditions acides ou basiques pour obtenir le produit final.
Les conditions de réaction nécessitent souvent un contrôle précis de la température, du pH et du choix du solvant pour assurer un rendement et une pureté élevés du produit.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des étapes de synthèse similaires, mais à une échelle plus grande. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'évolutivité du processus. De plus, des techniques de purification telles que la recristallisation, la chromatographie et la distillation sont utilisées pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction: Les réactions de réduction utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en amines.
Substitution: Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques, introduisant différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Permanganate de potassium en milieu acide ou basique.
Réduction: Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution: Halogénation à l'aide de brome ou chlorination à l'aide de gaz chlore en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antioxydantes.
Médecine: Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel le 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antioxydante peut être attribuée à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. La structure du composé lui permet d'interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Ethoxy-4-(2-(1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Unicité
Comparé aux composés similaires, le 4-(2-(1-naphtylacétyl)carbohydrazonoyl)-2-éthoxyphényl 4-méthoxybenzoate se distingue par sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité unique et des applications potentielles. Ses caractéristiques structurales distinctes en font un composé précieux pour la recherche et l'industrie.
Propriétés
Numéro CAS |
769143-00-2 |
|---|---|
Formule moléculaire |
C29H26N2O5 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H26N2O5/c1-3-35-27-17-20(11-16-26(27)36-29(33)22-12-14-24(34-2)15-13-22)19-30-31-28(32)18-23-9-6-8-21-7-4-5-10-25(21)23/h4-17,19H,3,18H2,1-2H3,(H,31,32)/b30-19+ |
Clé InChI |
AUIVOVSXTIBMRG-NDZAJKAJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014183.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014197.png)




![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12014249.png)
![[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12014250.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014261.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014271.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12014274.png)
